molecular formula C22H18N2O3 B11633666 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11633666
M. Wt: 358.4 g/mol
InChI Key: AWXQELTVOHDPPE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole moiety provides stability and bioactivity, while the phenyl and acetamide groups enhance its versatility in various applications.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O3/c1-15-9-11-18(12-10-15)26-14-21(25)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

AWXQELTVOHDPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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